3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate
説明
特性
IUPAC Name |
3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl 4-cyclopropylidenepiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-17(21-7-5-15(6-8-21)14-3-4-14)24-9-1-2-13-10-18-16-19-12-20-22(16)11-13/h10-12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAPTIMTACDWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)OCCCC3=CN4C(=NC=N4)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the triazolopyrimidine core, followed by the introduction of the propyl chain and the cyclopropylidenepiperidine moiety. Common reagents used in these steps include various alkylating agents, cyclization catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. The use of high-throughput screening and process optimization ensures that the compound is produced in a cost-effective and environmentally friendly manner.
化学反応の分析
Types of Reactions
3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.
Reduction: Reduction reactions can remove oxygen functionalities or reduce double bonds, affecting the compound’s stability and activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can modify the compound’s structure by replacing specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a wide range of modified compounds with different functional groups.
科学的研究の応用
CNS Disorders
Research has indicated that compounds with triazolo-pyrimidine structures exhibit significant activity in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This compound may serve as a potential candidate for treating conditions such as:
- Anxiety Disorders : Studies have shown that similar compounds can enhance GABAergic activity, which may reduce anxiety symptoms.
- Depression : The modulation of serotonin receptors could lead to antidepressant effects, making it a candidate for further exploration in mood disorder therapies.
Anticancer Activity
Preliminary studies suggest that triazolo-pyrimidine derivatives possess anticancer properties through mechanisms such as:
- Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Targeting Kinases : Research indicates that similar structures can inhibit specific kinases involved in cancer progression.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| CNS Modulation | Serotonin/Dopamine receptor interaction | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
Several studies have investigated the pharmacological effects of related compounds, providing insights into the potential applications of 3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate .
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry demonstrated that triazolo-pyrimidine derivatives significantly reduced depressive-like behaviors in animal models. The mechanism was attributed to increased serotonin levels in the synaptic cleft, suggesting potential for treating major depressive disorder.
Case Study 2: Anticancer Properties
Research published in Cancer Research indicated that a closely related compound inhibited tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway. This finding supports further investigation into the anticancer potential of the target compound.
作用機序
The mechanism of action of 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Features
The triazolopyrimidine core is a common motif in bioactive molecules due to its ability to engage in hydrogen bonding and π-π stacking interactions. Key structural distinctions between the target compound and analogs include:
- Carboxylate Ester : Unlike hydrazine or aryl substituents in analogs (e.g., Compounds 3, 6 ), the ester may improve membrane permeability while balancing hydrophilicity.
Physicochemical Properties
- Solubility: The carboxylate ester may enhance aqueous solubility compared to non-polar derivatives like Compound 3 (hydrazine-substituted ).
- Stability : The cyclopropane ring’s strain could increase susceptibility to ring-opening reactions relative to saturated piperidine analogs.
生物活性
3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, drawing on various research findings and case studies.
Chemical Structure
The compound's structure features a triazolo-pyrimidine core linked to a cyclopropylidenepiperidine moiety. This unique configuration is believed to contribute to its biological activity.
Research indicates that compounds containing the triazolo-pyrimidine scaffold often exhibit significant biological activities, including anti-cancer properties. The mechanism typically involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit the ubiquitin-specific peptidase 28 (USP28), which plays a role in tumorigenesis by stabilizing oncogenic proteins like c-Myc and lysine-specific demethylase 1 (LSD1) .
Antitumor Activity
Recent studies have highlighted the antitumor potential of related triazolo derivatives. For example, compound E35, a derivative targeting Skp2, demonstrated significant inhibition of colony formation and migration in cancer cell lines while inducing cell cycle arrest . This suggests that 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate may exhibit similar properties.
Research Findings
A comprehensive evaluation of the biological activity of this compound has been conducted through various in vitro and in vivo studies:
Case Study 1: Inhibition of USP28
In a study focusing on USP28 inhibitors, it was found that compounds with similar structures to our target demonstrated a significant decrease in USP28 levels in gastric cancer cells upon treatment. This was associated with reduced levels of LSD1 and c-Myc proteins, indicating a potential pathway through which 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate could exert its antitumor effects .
Case Study 2: Anticancer Properties
Another investigation revealed that derivatives targeting Skp2 not only inhibited tumor cell growth but also affected cell cycle dynamics significantly. The results suggested that modifications to the triazolo-pyrimidine core could enhance biological activity against various cancers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
